2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride
Description
Compound Overview
2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride belongs to the family of halogenated phenethylamines, characterized by the presence of both chlorine and fluorine substituents on the aromatic ring. The compound exists in two primary forms: the free base with Chemical Abstracts Service number 149488-93-7, and the hydrochloride salt with Chemical Abstracts Service number 870717-94-5. The hydrochloride salt formation enhances the compound's solubility and stability, making it particularly suitable for research applications and potential pharmaceutical development.
The significance of this compound extends beyond its basic chemical properties, as research has demonstrated that halogenated fragments, including those containing chlorine and fluorine substituents, exhibit enhanced binding affinity to protein targets compared to their non-halogenated counterparts. This characteristic has positioned this compound as a valuable tool in fragment-based drug discovery and crystallographic screening applications.
Chemical Structure and Properties
The molecular architecture of this compound features a benzene ring substituted with chlorine at the 2-position and fluorine at the 6-position, connected to an ethylamine chain. The International Union of Pure and Applied Chemistry name for the free base is 2-(2-chloro-6-fluorophenyl)ethanamine, while the hydrochloride salt is designated as 2-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₈H₉ClFN | C₈H₁₀Cl₂FN |
| Molecular Weight | 173.62 g/mol | 210.07 g/mol |
| Chemical Abstracts Service Number | 149488-93-7 | 870717-94-5 |
| Simplified Molecular Input Line Entry System | C1=CC(=C(C(=C1)Cl)CCN)F | C1=CC(=C(C(=C1)Cl)CCN)F.Cl |
The compound's structural features contribute significantly to its chemical behavior and biological activity. The presence of both halogen substituents creates a unique electronic environment that influences molecular interactions and binding characteristics.
Physical and Chemical Characteristics
The physical properties of 2-(2-Chloro-6-fluorophenyl)ethylamine vary depending on the form of the compound. The free base typically appears as a clear, colorless to pink-reddish liquid with specific physical parameters that reflect its halogenated structure. Detailed physicochemical analysis reveals important characteristics that influence the compound's behavior in various applications.
| Physical Property | Value | Reference Conditions |
|---|---|---|
| Density | 1.221 g/cm³ | Standard conditions |
| Boiling Point | 228.6°C | 760 mmHg |
| Flash Point | 92°C | Standard conditions |
| Refractive Index | 1.5285 to 1.5305 | Specific conditions |
| Topological Polar Surface Area | 26 Ų | Calculated |
| LogP | 2.68060 | Calculated |
The compound demonstrates enhanced lipophilicity due to the dual halogenation pattern, which may contribute to improved membrane permeability characteristics compared to mono-halogenated analogs. The hydrogen bond donor count of one and acceptor count of two provide specific interaction capabilities that are relevant for biological activity.
Nomenclature and Identification
The systematic nomenclature of this compound reflects its complex molecular structure and has been standardized across multiple chemical databases and regulatory systems. The compound is recognized under various synonymous names that reflect different naming conventions and regional preferences.
The International Chemical Identifier key for the free base is NNEMMAAHBKHXLP-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The compound's MDL number MFCD00052682 serves as an additional identifier in chemical databases, while the PubChem Compound Identification number 2734094 facilitates access to comprehensive chemical information.
Alternative nomenclature includes benzeneethanamine, 2-chloro-6-fluoro-, which follows the systematic Chemical Abstracts indexing conventions. The compound may also be referenced as 2-(2-chloro-6-fluorophenyl)ethylamine or 2-chloro-6-fluorophenethylamine in various scientific literature and commercial applications.
Research Applications and Significance
The research significance of this compound extends across multiple scientific disciplines, with particular prominence in neuropharmacology and fragment-based drug discovery. Crystallographic fragment screening studies have identified this compound as an effective binding agent in protein interaction studies, particularly in the context of human immunodeficiency virus type 1 reverse transcriptase research.
The compound has been successfully employed in X-ray crystallographic fragment screening campaigns, where it demonstrated binding affinity to specific protein sites, including the 415 site of human immunodeficiency virus type 1 reverse transcriptase. This application represents a significant advancement in understanding protein-ligand interactions and provides valuable insights for drug development strategies.
Research into halogenated phenethylamines has revealed that compounds with para-halogen substitutions exhibit distinct serotonergic effects, though the specific positioning of halogens in this compound creates a unique pharmacological profile. Studies have shown that para-halogenated phenethylamines produce serotonin behavioral syndromes through different mechanisms, with some acting as direct serotonin receptor agonists while others function through serotonin release mechanisms.
The compound's utility in fragment-based drug discovery stems from its favorable ligand efficiency characteristics and ability to access binding sites that may be inaccessible to larger drug-like molecules. Fragment-based approaches utilizing compounds like this compound enable researchers to sample large chemical spaces using relatively small libraries, facilitating the identification of novel intellectual property and critical binding motifs.
Contemporary research has also explored the compound's potential in developing advanced pharmaceutical intermediates and in synthetic chemistry applications where the unique halogenation pattern provides specific reactivity characteristics. The strategic placement of chlorine and fluorine substituents influences the compound's electronic properties and reactivity, making it valuable for creating more complex molecular architectures in drug development pipelines.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMFFGSDALCZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584755 | |
| Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870717-94-5 | |
| Record name | 2-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted phenylamines, oxides, and reduced amine derivatives. These products are often used as intermediates in the synthesis of more complex chemical compounds .
Scientific Research Applications
Chemical Synthesis
One of the primary applications of 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride is as a building block in the synthesis of complex organic molecules. Its unique chemical structure allows it to serve as an intermediate in the production of various substituted phenylamines and other derivatives. These derivatives are crucial for synthesizing pharmaceuticals and specialty chemicals.
Table 1: Major Products Formed from this compound
| Product Type | Description |
|---|---|
| Substituted Phenylamines | Used in drug development and organic synthesis |
| Oxides | Important in catalysis and material science |
| Reduced Amine Derivatives | Intermediates for further chemical transformations |
Biological Research
In biological research, this compound is employed to study biochemical pathways and enzyme interactions. Its ability to modulate enzyme activity makes it valuable for investigating metabolic processes and potential therapeutic targets.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as a precursor in drug synthesis. Studies have shown that derivatives of 2-(2-Chloro-6-fluorophenyl)ethylamine exhibit promising activity against thrombin, with some compounds demonstrating inhibition constants (K(i)) in the nanomolar range, indicating high potency .
Case Study: Thrombin Inhibition
A notable study highlighted the effectiveness of 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. The research demonstrated that modifications to the P3 substituent could significantly enhance inhibitory activity, showcasing the compound's versatility in medicinal applications .
Industry Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities tailored to industrial needs.
Table 2: Comparison of Similar Compounds
| Compound | Unique Features |
|---|---|
| 2-(2-Chloro-6-fluorophenyl)ethanamine | Less soluble than its hydrochloride counterpart |
| 2-(2-Chloro-6-fluorophenyl)ethan-1-amine | Lower reactivity in certain chemical contexts |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride and analogous aryl ethylamine derivatives.
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight | Primary Applications |
|---|---|---|---|---|---|
| This compound | 870717-94-5 | C₈H₁₀Cl₂FN | Cl (2), F (6) | 210.08 | Necroptosis inhibitor synthesis |
| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) | 62-31-7 | C₈H₁₂ClNO₂ | OH (3,4) | 189.64 | Neurotransmitter research |
| 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride | 1334145-93-5 | C₁₀H₁₂Cl₂FNO₂ | Cl (2), F (6), dimethylamino group | 268.11 | Pharmacological intermediates |
| 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride | N/A | C₉H₁₄ClNO₂ | OH (4), OCH₃ (3) | 211.67 | Biochemical research |
Structural and Functional Differences
- Halogenation vs. Hydroxylation : The target compound’s 2-chloro-6-fluoro substitution contrasts with dopamine’s 3,4-dihydroxy groups. Halogens increase lipophilicity and metabolic stability, whereas hydroxyl groups enhance water solubility and receptor binding (e.g., dopamine’s role in neurotransmission) .
- Methoxy Substitution: 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride combines polar (OH) and nonpolar (OCH₃) groups, balancing solubility and membrane permeability for diverse biochemical applications .
Physicochemical Properties
- Stability: Dopamine HCl is stable under normal conditions but prone to oxidation due to catechol groups , whereas the chloro-fluoro substitution in the target compound reduces oxidative degradation risks .
- Molecular Weight: The dimethylamino variant (268.11 g/mol) is heavier than the parent compound (210.08 g/mol), affecting diffusion rates and pharmacokinetics .
Biological Activity
2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride, also known as 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, is an organic compound characterized by its unique structural features that contribute to its biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions, particularly in the modulation of neurotransmitter systems and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClF·HCl, with a molecular weight of approximately 173.61 g/mol. The structure includes a phenyl group substituted at the 2-position with chlorine and at the 6-position with fluorine, which enhances its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It acts primarily as an inhibitor or modulator , influencing various biochemical pathways. For instance, it has been noted for its role in enzyme inhibition, particularly in studies related to thrombin inhibition where it demonstrated significant binding affinity (K(i) values ranging from 0.9 to 33.9 nM) .
Biological Activities
- Neurotransmitter Modulation : The compound is studied for its effects on neurotransmitter systems, particularly in the context of neurological disorders. Its structural features allow it to form hydrogen bonds with amino acids in target proteins, enhancing binding affinity and specificity .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Thrombin Inhibition : Research indicates that certain derivatives of this compound are potent thrombin inhibitors, which could have implications in anticoagulant therapies .
- Anticancer Activity : The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. Its activity profile suggests potential applications in cancer therapeutics .
Table 1: Biological Activity Summary
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Halogenation : Introducing chlorine and fluorine substituents onto the phenyl ring.
- Amine Coupling Reactions : Utilizing coupling reactions to attach the ethylamine moiety to the chlorofluorophenyl group.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from substituted phenylacetic acid derivatives. For example, halogenation of 2-fluorophenylacetic acid followed by amination and subsequent hydrochlorination. Key steps include:
- Use of palladium catalysts for cross-coupling reactions to introduce the chloro and fluoro substituents .
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate intermediates.
- Yield optimization by controlling reaction temperature (e.g., 0–5°C during amination to minimize side reactions) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of NaBH4 for selective reduction) .
Q. How can the structural identity of this compound be confirmed?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : <sup>1</sup>H NMR should show characteristic peaks for the ethylamine chain (δ 2.8–3.2 ppm, multiplet) and aromatic protons (δ 7.1–7.4 ppm, coupling patterns reflecting chloro and fluoro substituents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 193.04 (C8H9ClFN<sup>+</sup>) with isotopic clusters matching Cl and F .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and halogen content should align with theoretical values (e.g., C: 45.84%, H: 4.33%) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodology :
- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation.
- Regularly monitor purity using HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to detect decomposition products .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro-fluoro substituents in nucleophilic substitution reactions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to model the electronic effects of the chloro and fluoro groups on the aromatic ring. The ortho -chloro substituent increases electrophilicity at the adjacent carbon, while the para -fluoro group stabilizes intermediates via resonance .
- Validate experimentally using kinetic studies (e.g., SNAr reactions with amines) and monitor progress via <sup>19</sup>F NMR to track fluorine environment changes .
Q. How can spectral contradictions (e.g., unexpected <sup>13</sup>C NMR shifts) be resolved during characterization?
- Methodology :
- Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, a downfield shift in the ethylamine carbon may arise from HCl salt formation, altering electron density .
- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals, particularly in crowded aromatic regions .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Optimize reaction conditions: Lower temperature (e.g., –20°C) during halogenation to suppress dihalogenation byproducts .
- Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
- Use scavenger resins (e.g., QuadraSil<sup>®</sup> AP) to remove excess reagents and minimize purification steps .
Q. How does the compound behave under physiological pH conditions, and what analytical methods assess its stability?
- Methodology :
- Conduct stability studies in buffered solutions (pH 2–9) at 37°C. Monitor degradation via UPLC-MS/MS, focusing on hydrolysis products (e.g., 2-(2-Chloro-6-fluorophenyl)ethanol).
- Calculate degradation kinetics (e.g., first-order rate constants) to predict shelf-life under biological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
